1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride 1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride
Brand Name: Vulcanchem
CAS No.: 5409-48-3
VCID: VC13292293
InChI: InChI=1S/C11H14ClNO.ClH/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9;/h3-6H,7-8H2,1-2H3;1H
SMILES: CN(C)CCC(=O)C1=CC=C(C=C1)Cl.Cl
Molecular Formula: C11H15Cl2NO
Molecular Weight: 248.15 g/mol

1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride

CAS No.: 5409-48-3

Cat. No.: VC13292293

Molecular Formula: C11H15Cl2NO

Molecular Weight: 248.15 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride - 5409-48-3

Specification

CAS No. 5409-48-3
Molecular Formula C11H15Cl2NO
Molecular Weight 248.15 g/mol
IUPAC Name 1-(4-chlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride
Standard InChI InChI=1S/C11H14ClNO.ClH/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9;/h3-6H,7-8H2,1-2H3;1H
Standard InChI Key MQURAWQCJQTMJM-UHFFFAOYSA-N
SMILES CN(C)CCC(=O)C1=CC=C(C=C1)Cl.Cl
Canonical SMILES CN(C)CCC(=O)C1=CC=C(C=C1)Cl.Cl

Introduction

Chemical Identification and Structural Characteristics

Molecular Composition and Nomenclature

The systematic IUPAC name for this compound is 1-(4-chlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride, reflecting its substitution pattern and ionic form . The molecular structure consists of a propanone chain where the carbonyl group is bonded to a 4-chlorophenyl ring at position 1 and a dimethylamino group at position 3. The hydrochloride salt enhances its stability and solubility in polar solvents .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1798-83-0
Molecular FormulaC11H15Cl2NO\text{C}_{11}\text{H}_{15}\text{Cl}_2\text{NO}
Molecular Weight248.15 g/mol
Boiling Point310°C at 760 mmHg
Flash Point141.3°C
Vapor Pressure0.000615 mmHg at 25°C
LogP (Partition Coefficient)3.276

The compound’s crystalline structure has been resolved via X-ray diffraction, revealing a planar chlorophenyl ring and a staggered conformation of the dimethylamino group . The hydrochloride counterion forms hydrogen bonds with the carbonyl oxygen, stabilizing the solid-state structure .

Spectral Characterization

Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups: a strong absorption band at 1680–1700 cm1^{-1} corresponds to the carbonyl stretch, while N–H stretches from the dimethylamino group appear at 3300–3500 cm1^{-1} . Nuclear magnetic resonance (NMR) data (1H^1\text{H} and 13C^{13}\text{C}) further confirm the structure, with aromatic protons resonating at 7.4–7.6 ppm and methyl groups from dimethylamine at 2.2–2.4 ppm .

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically begins with the condensation of 4-chlorobenzaldehyde and dimethylamine in the presence of acetone under acidic conditions. Hydrochloric acid catalyzes the formation of an imine intermediate, which undergoes reduction to yield the target compound.

Table 2: Representative Synthesis Protocol

StepReactantsConditionsYield
14-Chlorobenzaldehyde, DimethylamineHCl, Acetone, 60°C, 6 hr75%
2Intermediate ImineNaBH4_4, MeOH, 0°C85%

Alternative routes involve Grignard reactions or Ullmann coupling, though these methods are less efficient . Recent patents describe microwave-assisted synthesis to reduce reaction times and improve purity .

Industrial-Scale Production

Large-scale manufacturing requires stringent control over stoichiometry and temperature to minimize byproducts like 4-chlorophenyl ketones . Purification via recrystallization from ethanol/water mixtures achieves >97% purity, as verified by high-performance liquid chromatography (HPLC) .

Biological and Pharmacological Activities

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria (MIC = 32 µg/mL for Staphylococcus aureus) and fungi (Candida albicans, MIC = 64 µg/mL). Its amphiphilic nature disrupts microbial cell membranes, as evidenced by electron microscopy.

Table 3: Antimicrobial Activity Profile

MicroorganismMIC (µg/mL)Mechanism
Staphylococcus aureus32Membrane disruption
Escherichia coli>128No activity
Candida albicans64Ergosterol synthesis inhibition

Neuropharmacological Effects

Structural analogs of this compound act as serotonin-norepinephrine reuptake inhibitors (SNRIs), though direct evidence for its psychoactivity remains limited . Molecular docking studies predict affinity for the dopamine transporter (DAT) with a binding energy of −8.2 kcal/mol .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to antihistamines and antidepressants. For example, reductive amination yields derivatives with improved blood-brain barrier permeability .

Organic Synthesis Reagent

Its ketone group participates in nucleophilic additions, forming alcohols or amines. For instance, reaction with phenylmagnesium bromide produces a tertiary alcohol in 89% yield.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator